molecular formula C16H21N3O3 B12916896 1-Acetyl-L-prolyl-L-phenylalaninamide CAS No. 60240-12-2

1-Acetyl-L-prolyl-L-phenylalaninamide

Cat. No.: B12916896
CAS No.: 60240-12-2
M. Wt: 303.36 g/mol
InChI Key: RDPDQECNGQFLDW-KBPBESRZSA-N
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Description

Overview of Synthetic Peptides and Peptidomimetics in Biomedical Science

Synthetic peptides and their mimetics, known as peptidomimetics, are crucial in biomedical science for their ability to modulate protein-protein interactions, act as enzyme inhibitors, and serve as receptor agonists or antagonists. Peptides offer high specificity and biological activity but are often limited by poor metabolic stability and low oral bioavailability. Chemical modifications, such as those present in 1-Acetyl-L-prolyl-L-phenylalaninamide, are employed to overcome these limitations.

N-terminal acetylation, for instance, is a common strategy to increase a peptide's stability by protecting it from degradation by aminopeptidases. medchemexpress.comnih.gov This modification also removes the positive charge at the N-terminus, which can be crucial for mimicking the structure of native proteins and enhancing cell permeability. medchemexpress.com Similarly, C-terminal amidation neutralizes the negative charge of the carboxyl group, a modification that can enhance the peptide's biological activity and prolong its shelf life by increasing its resistance to carboxypeptidases. medchemexpress.commdpi.com

Rationale for Academic Research on this compound

The academic interest in this compound stems from the known biological activities of its core dipeptide sequence, Pro-Phe, and the stability-enhancing features of its terminal modifications. The Pro-Phe motif is found in various biologically active peptides and has been investigated for its own intrinsic properties. For example, cyclic dipeptides containing the Pro-Phe sequence have demonstrated selective cytotoxicity against cancer cells. researchgate.net The linear Pro-Phe dipeptide is a known metabolite and is studied as a substrate for enzymes like dipeptidyl peptidase-4 (DPP-4). nih.gov

The combination of the Pro-Phe sequence with N-terminal acetylation and C-terminal amidation makes this compound a prime candidate for several research applications. These modifications are expected to create a more stable and potentially more potent analog of the simple Pro-Phe dipeptide. The resulting molecule could be a valuable tool for studying the enzymes that recognize and process Pro-Phe-containing substrates or could be explored for its own therapeutic potential, for instance, in the context of cancer or inflammatory diseases. researchgate.net

Historical Context and Evolution of Research on Related Peptide Systems

Research into small, modified peptides has a rich history, evolving from the initial discovery and synthesis of naturally occurring peptide hormones to the rational design of synthetic analogs with improved properties. Early work in the mid-20th century focused on the synthesis and biological characterization of dipeptides and their amides. nih.gov Over the decades, the focus has shifted towards understanding how specific modifications influence the structure, stability, and function of peptides.

The study of proline-containing peptides has been a particularly active area of research due to proline's unique conformational constraints, which can impart specific secondary structures to peptides. researchgate.net The investigation of peptides containing aromatic amino acids like phenylalanine has also been extensive, given their role in molecular recognition and their potential to inhibit enzymes such as the angiotensin-converting enzyme (ACE). nih.gov More recently, the development of advanced synthetic methods has enabled the routine production of modified peptides like this compound, paving the way for their systematic investigation in various biological contexts. nih.govmdpi.com The synthesis of related compounds, such as N-acetyl-L-phenylalanine, has been a subject of study for decades, highlighting the long-standing interest in acetylated amino acid derivatives. nih.govcapes.gov.br

Interactive Data Tables

Below are predicted physicochemical properties for this compound. These values are computationally derived and provide a basis for its initial characterization in a research setting.

Table 1: Predicted Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₆H₂₁N₃O₃
Molecular Weight 303.36 g/mol
XLogP3 -0.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 303.158292 g/mol
Topological Polar Surface Area 85.7 Ų
Heavy Atom Count 22
Formal Charge 0

Note: These properties are predicted by computational models and may differ from experimental values.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60240-12-2

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

(2S)-1-acetyl-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H21N3O3/c1-11(20)19-9-5-8-14(19)16(22)18-13(15(17)21)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-10H2,1H3,(H2,17,21)(H,18,22)/t13-,14-/m0/s1

InChI Key

RDPDQECNGQFLDW-KBPBESRZSA-N

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization of 1 Acetyl L Prolyl L Phenylalaninamide

Established Synthetic Pathways for 1-Acetyl-L-prolyl-L-phenylalaninamide

The synthesis of this compound can be effectively achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis. Each approach offers distinct advantages and strategic considerations regarding reaction conditions, purification, and scalability.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone for the efficient construction of this compound. This method involves the stepwise assembly of the peptide chain on an insoluble polymeric support, which simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing.

The process typically commences with the anchoring of the C-terminal amino acid, L-phenylalanine, to a suitable resin, such as a Rink amide resin, which facilitates the direct formation of the C-terminal amide upon cleavage. The α-amino group of the resin-bound phenylalanine is protected, commonly with a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is selectively removed using a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), to expose the free amine for the subsequent coupling reaction.

The second amino acid, N-Fmoc-protected L-proline, is then introduced. Its carboxyl group is activated using a coupling reagent to promote the formation of the peptide bond. Standard coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® to enhance coupling efficiency and minimize racemization. Following the successful coupling of proline, its Fmoc group is removed.

The final step on the solid support is the acetylation of the N-terminal proline. This is typically accomplished by treating the resin-bound dipeptide with acetic anhydride in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Once the synthesis is complete, the target peptide is cleaved from the resin and all protecting groups are removed, usually with a strong acid cocktail such as trifluoroacetic acid (TFA) containing scavengers to prevent side reactions. The crude product is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

StepDescriptionKey Reagents
1. Resin Loading Covalent attachment of the first amino acid (Fmoc-L-Phe-OH) to the solid support.Rink Amide Resin, DIC, HOBt
2. Fmoc Deprotection Removal of the Fmoc protecting group from the α-amino group of phenylalanine.20% Piperidine in DMF
3. Peptide Coupling Formation of the peptide bond between resin-bound phenylalanine and Fmoc-L-Pro-OH.Fmoc-L-Pro-OH, DIC, HOBt
4. Fmoc Deprotection Removal of the Fmoc protecting group from the α-amino group of proline.20% Piperidine in DMF
5. N-terminal Acetylation Capping of the N-terminus with an acetyl group.Acetic Anhydride, DIPEA
6. Cleavage & Deprotection Release of the peptide from the resin and removal of any side-chain protecting groups.Trifluoroacetic Acid (TFA), scavengers
7. Purification Isolation of the pure peptide from the crude mixture.Reverse-Phase HPLC

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis provides a classical alternative for the preparation of this compound. In this approach, all reactions are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each step. While potentially more labor-intensive than SPPS, solution-phase synthesis can be advantageous for large-scale production and offers greater flexibility in the choice of synthetic strategies.

A common strategy involves the stepwise coupling of protected amino acid derivatives. For instance, L-phenylalaninamide can be coupled with N-acetyl-L-proline. The coupling reaction is mediated by activating agents similar to those used in SPPS, such as DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with the addition of HOBt to suppress side reactions. The reaction is typically conducted in an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate. Upon completion, the desired product is isolated from the reaction mixture through a series of workup procedures, including extractions and crystallizations, followed by final purification, often by column chromatography.

Strategic Considerations in Amino Acid Protection and Coupling

The successful synthesis of this compound, regardless of the chosen methodology, is critically dependent on a well-devised strategy for the protection of reactive functional groups and the efficient formation of the peptide bond.

Protecting Groups: The choice of protecting groups for the α-amino function is paramount. The Fmoc group is favored in SPPS due to its lability under mild basic conditions, which allows for an orthogonal protection scheme with acid-labile side-chain protecting groups. In solution-phase synthesis, the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Z) group are also frequently employed.

Coupling Reagents: The activation of the carboxyl group is essential for efficient peptide bond formation. Carbodiimide-based reagents are widely used, but for challenging couplings, such as those involving the sterically hindered secondary amine of proline, more potent coupling agents like uronium or phosphonium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), may be required to achieve high yields and minimize epimerization.

Design and Synthesis of this compound Analogs

The chemical structure of this compound offers multiple sites for modification, enabling the synthesis of a diverse range of analogs to probe structure-activity relationships and modulate physicochemical properties.

N-terminal Modifications and Functionalization Strategies

The N-terminal acetyl group can be systematically altered to investigate the impact of steric and electronic effects on biological activity.

Acyl Group Variation: The acetyl moiety can be replaced with other acyl groups of varying chain length and branching, such as propionyl or isobutyryl groups, by employing the corresponding acid anhydrides or acid chlorides in the final acylation step. Aromatic acyl groups, like a benzoyl group, can also be introduced to enhance properties such as enzymatic stability or receptor affinity.

Functionalization: The N-terminus can be derivatized with various functional moieties. For instance, the introduction of a terminal amino group, followed by coupling with a fluorophore like fluorescein isothiocyanate (FITC), can generate fluorescent probes for imaging studies. Similarly, biotinylation can be achieved by reacting the N-terminal amine with an activated biotin derivative, facilitating affinity-based purification or detection.

N-terminal ModificationSynthetic StrategyPotential Application
Alkyl Acylation Reaction with propionic anhydride or butyric anhydride.Modulate lipophilicity and steric bulk.
Aryl Acylation Reaction with benzoyl chloride.Introduce aromatic interactions.
Fluorescent Labeling Coupling with an activated fluorescent dye (e.g., FITC).Create probes for biological imaging.
Biotinylation Reaction with an activated biotin derivative (e.g., Biotin-NHS).Enable affinity-based studies.

C-terminal Derivatization and Amide Bond Substitutions

The C-terminal amide of this compound is another key locus for chemical modification.

Amide Substitution: The primary amide can be converted to secondary or tertiary amides by employing substituted amines during the synthesis. In solution-phase, this can be achieved by coupling the protected dipeptide with a primary or secondary amine. In SPPS, specialized resins can be used that yield N-alkyl or N,N-dialkyl amides upon cleavage.

Esterification: The C-terminal amide can be replaced with an ester functionality. This is typically accomplished by synthesizing the dipeptide on a resin that, upon cleavage, yields the carboxylic acid, which can then be esterified with a desired alcohol under standard conditions.

Amide Bond Isosteres: To enhance metabolic stability, the peptide bond between proline and phenylalanine can be replaced with a non-hydrolyzable isostere. For example, a reduced amide bond (a methylene amine) can be introduced through reductive amination of a peptide aldehyde intermediate.

Side Chain Modifications and Non-Canonical Amino Acid Incorporations

The chemical architecture of this compound offers opportunities for structural diversification through side chain modifications and the incorporation of non-canonical amino acids (ncAAs). These modifications are instrumental in creating analogs with altered physicochemical properties, conformational constraints, and biological activities.

Proline Side Chain Modifications: The pyrrolidine (B122466) ring of the L-proline residue is a key target for modification. Late-stage functionalization techniques can be employed on a peptide containing a hydroxyproline (Hyp) precursor. nih.gov This "proline editing" approach allows for the stereospecific conversion of the hydroxyl group into a wide array of functionalities, including hydrophobic groups (e.g., benzoates, pivaloates) or reactive handles for further chemical conjugation. nih.gov Such modifications can influence the peptide's hydrophobicity and its propensity for specific molecular interactions. Visible-light-promoted C-H functionalization is another advanced method for constructing diverse proline skeletons directly within peptides. thieme-connect.com

Phenylalanine Side Chain Modifications: The aromatic ring of the L-phenylalanine residue is amenable to various substitutions. peptide.com Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the side chain, potentially modulating interactions with biological targets. peptide.com A notable modification is the synthesis of thiophenylalanine-containing peptides, where the hydroxyl group of a tyrosine precursor is replaced by a thiol group. nih.gov This introduces a reactive handle for selective alkylation or for studying pH-dependent properties, as the thiol has a pKa significantly lower than that of cysteine. nih.gov Furthermore, arylalkyne-extended phenylalanine analogs have been developed as fluorescent probes for peptide-based imaging. acs.org These can be synthesized via copper-free Sonogashira cross-coupling reactions and incorporated into dipeptides without interfering with intrinsic fluorescence from other aromatic residues. acs.org

Incorporation of Non-Canonical Amino Acids: Replacing either L-proline or L-phenylalanine with ncAAs is a powerful strategy for creating novel peptide analogs. nih.govjst.go.jpresearchgate.net The synthesis of peptides containing ncAAs can be achieved through conventional solid-phase or solution-phase methods, where the ncAA is introduced as a protected building block. masterorganicchemistry.com This approach allows for the introduction of unique side chains with diverse functionalities that are not found in the canonical 20 amino acids, enabling the fine-tuning of the peptide's structure and function. nih.govjst.go.jp

Stereochemical Control in Analog Synthesis

Maintaining stereochemical integrity at the α-carbons of both the L-proline and L-phenylalanine residues is critical during the synthesis of this compound and its analogs. The loss of stereochemical purity via racemization can lead to the formation of diastereomers, which may possess different biological activities and are often difficult to separate.

The primary risk of racemization occurs during the activation of the N-acetyl-L-proline carboxylic acid for coupling with L-phenylalaninamide. peptide.com The mechanism of racemization typically involves the formation of a 5(4H)-oxazolone intermediate or direct α-hydrogen abstraction by a base. bachem.com While urethane-protected amino acids (e.g., with Boc or Fmoc groups) are generally resistant to racemization, N-acyl amino acids like N-acetyl-L-proline are more susceptible.

Proline itself is considered a low-racemization risk amino acid because its cyclic side chain disfavors the formation of the planar oxazolone intermediate. peptide.com However, extensive racemization has been observed during the coupling of proline esters, particularly when using carbodiimide coupling reagents in the presence of 1-hydroxybenzotriazole (HOBt). nih.gov HOBt can act as a catalyst for the racemization of activated proline derivatives. nih.gov

To mitigate the risk of racemization, several strategies can be employed:

Choice of Coupling Reagents: Using phosphonium or uronium salt-based coupling reagents (e.g., PyBOP) in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can minimize racemization. bachem.com For carbodiimide-mediated couplings, performing the reaction at low temperatures and avoiding additives known to promote racemization is crucial. bachem.com

Reaction Conditions: The choice of solvent and base can significantly impact the extent of racemization. Weaker bases, such as N-methylmorpholine (NMM) or sym-collidine, are sometimes preferred over stronger bases like DIPEA. bachem.com

Order of Synthesis: Chemical peptide synthesis typically proceeds from the C-terminus to the N-terminus. masterorganicchemistry.com In this strategy, the L-phenylalaninamide would be the starting point, and N-acetyl-L-proline would be coupled to it. This avoids the activation of a peptide fragment, which is more prone to racemization.

Careful selection of coupling reagents, additives, and reaction conditions is paramount to ensure that the desired L,L-diastereomer of this compound is synthesized with high stereochemical purity.

Purification and Advanced Analytical Characterization of Synthetic Constructs

Following synthesis, the crude this compound product requires rigorous purification and comprehensive characterization to confirm its identity, purity, and structural integrity.

Chromatographic Separation Techniques (e.g., HPLC, RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides like this compound. nih.govbachem.com The separation is based on the hydrophobic interactions between the peptide and the stationary phase.

The crude peptide, dissolved in a suitable solvent, is loaded onto a column packed with a hydrophobic stationary phase, typically silica derivatized with C18 alkyl chains. hplc.eu A gradient elution is then performed using a polar mobile phase (Solvent A), usually water containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), and a less polar organic mobile phase (Solvent B), typically acetonitrile with 0.1% TFA. bachem.comhplc.eu The TFA serves to protonate acidic residues and form ion pairs with basic residues, which improves peak shape and resolution. hplc.eu The gradient is run from a high concentration of Solvent A to a high concentration of Solvent B, causing compounds to elute in order of increasing hydrophobicity.

The elution is monitored using a UV detector, typically at a wavelength of 210-220 nm, where the peptide backbone amide bonds absorb strongly. bachem.com Fractions are collected, and those containing the pure product, as determined by analytical HPLC, are pooled and lyophilized to obtain the final product as a powder.

Table 1: Typical RP-HPLC Conditions for Purification
ParameterCondition
ColumnC18-modified silica (e.g., 4.6 x 250 mm) hplc.eu
Mobile Phase A0.1% TFA in Water bachem.com
Mobile Phase B0.1% TFA in Acetonitrile bachem.com
GradientLinear gradient, e.g., 5% to 60% B over 30 min
Flow Rate~1.0 mL/min for analytical scale researchgate.net
DetectionUV at 214 nm or 220 nm bachem.com
TemperatureRoom temperature or slightly elevated (e.g., 30-40 °C) google.com

Spectroscopic Characterization Methodologies (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are essential for elucidating the molecular structure of the purified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. Based on data from analogous compounds like N-acetyl-L-phenylalanine, the expected chemical shifts can be predicted. hmdb.canih.gov

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) in a suitable solvent (e.g., D₂O or CDCl₃)
AssignmentExpected Chemical Shift Range (ppm)
Acetyl CH₃~1.9 - 2.1 hmdb.ca
Proline β, γ CH₂~1.8 - 2.3
Phenylalanine β CH₂~2.9 - 3.2 hmdb.ca
Proline δ CH₂~3.5 - 3.8
Proline α CH~4.2 - 4.5
Phenylalanine α CH~4.6 - 4.8 hmdb.ca
Phenylalanine Aromatic CH~7.1 - 7.4 hmdb.ca
Amide NH₂ and Peptide NHVariable, depends on solvent and concentration

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The N-acetyl group and the two amide bonds (one peptide bond and one C-terminal amide) will give rise to characteristic absorption bands. nih.govnih.gov

Table 3: Characteristic IR Absorption Bands
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchAmide~3300
C=O Stretch (Amide I)Amide (Peptide, Acetyl, C-terminal)~1630 - 1680 nih.gov
N-H Bend (Amide II)Amide~1520 - 1550 nih.gov
C-H StretchAromatic/Aliphatic~2850 - 3100

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the π → π* electronic transitions of the aromatic side chain of the phenylalanine residue. thermofisher.com The peptide bonds also absorb in the far UV region (~190-230 nm). nih.gov The characteristic fine structure of the phenylalanine absorption spectrum is typically observed. nih.govsielc.com

Table 4: Expected UV-Vis Absorption Maxima in Aqueous Solution
Chromophoreλmax (nm)
Phenylalanine Aromatic Ring~258 nm (with fine structure at ~252, 264 nm) thermofisher.comsielc.com
Amide Bonds~190 - 230 nm researchgate.net

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and sequence of the synthesized peptide. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

For this compound (C₁₆H₂₁N₃O₃), the expected molecular weight can be calculated.

Table 5: Molecular Weight Data
ParameterValue
Chemical FormulaC₁₆H₂₁N₃O₃
Average Molecular Weight303.36 g/mol
Monoisotopic Molecular Weight303.1583 g/mol
[M+H]⁺ (Protonated)304.1656 m/z
[M+Na]⁺ (Sodiated)326.1475 m/z

Tandem mass spectrometry (MS/MS) can be used to verify the amino acid sequence. The protonated molecule ([M+H]⁺) is isolated and fragmented, typically via collision-induced dissociation (CID). This process preferentially cleaves the peptide bond, generating a series of characteristic fragment ions known as b- and y-ions. The detection of a complete series of these ions provides definitive confirmation of the peptide sequence.

Investigation of in Vitro Biological Activity and Molecular Mechanisms of 1 Acetyl L Prolyl L Phenylalaninamide

In Vitro Bioactivity Profiling of 1-Acetyl-L-prolyl-L-phenylalaninamide

There is currently no publicly available data on the in vitro bioactivity profile of this compound.

Cell-Free Enzymatic Assays and Kinetic Analysis

No studies detailing the effects of this compound in cell-free enzymatic assays have been identified. Consequently, data on its inhibitory or activating properties against specific enzymes and any corresponding kinetic analyses (e.g., IC50, Ki values) are not available.

Evaluation of Specific Biochemical Pathways Modulated by this compound

Consistent with the lack of data from functional assays, there is no information available to evaluate any specific biochemical pathways that may be modulated by this compound.

Elucidation of Mechanism of Action in Controlled In Vitro Systems

The mechanism of action for this compound remains unelucidated, as no relevant studies have been published.

Target Identification and Validation in In Vitro Cellular Models

There are no reports on the identification or validation of molecular targets for this compound within in vitro cellular models.

Enzymatic Inhibition or Activation Mechanisms

Determination of Inhibition Constants (Ki)

There are no available data on the inhibition constants (Ki) of this compound against any enzyme.

Reversible vs. Irreversible Inhibition Characterization

Characterization of the potential inhibitory effects of this compound as either reversible or irreversible has not been reported.

Investigation of Downstream Cellular Signaling Pathways

No research was identified that investigated the downstream cellular signaling pathways modulated by this compound.

Assessment of Potential Off-Target Interactions in Research Settings

An assessment of potential off-target interactions for this compound in research settings has not been documented.

Structure Activity Relationship Sar Studies of 1 Acetyl L Prolyl L Phenylalaninamide and Its Analogs

Rational Design Principles for SAR Investigation of Peptide Structures

The rational design of peptide-based inhibitors is a strategic approach that heavily relies on existing structural information, such as crystal structures of protein-protein interactions, to guide the design of new, more effective molecules. nih.gov The primary goal is to develop novel molecular scaffolds by identifying "hot spot" residues crucial for binding. nih.gov This process often begins with selecting key residues from known protein-protein interaction systems to serve as templates. nih.gov Through targeted modifications, these initial templates are optimized to create segments that can effectively compete with and occupy the binding sites of the original peptide chains. nih.gov

Computational methods, including molecular modeling and simulations, play a pivotal role in this process by enabling high-throughput screening of potential new inhibitors and refining design hypotheses. nih.govresearchgate.net These in silico approaches help to narrow down the vast chemical space to a more focused, "drug-like" set of candidates, thereby reducing issues related to peptide aggregation and flexibility. researchgate.net

A key strategy in peptidomimetic design is to create molecules that mimic the three-dimensional structures of the original binding partners, such as α-helices or β-sheets. nih.gov By adding functional modifications to these lead peptide templates, their potency and efficacy can be significantly enhanced. nih.gov Techniques like cyclization and backbone alteration are commonly employed to improve the stability of the active conformation and reduce susceptibility to enzymatic degradation. nih.gov The ultimate aim of these rational design principles is to create therapeutic peptides with high binding affinity and specificity for their targets. researchgate.net

Impact of N-terminal Acetylation on Biological Activity

N-terminal acetylation, the addition of an acetyl group to the N-terminus of a peptide, is a common modification that can significantly influence a peptide's biological properties. nih.govsigmaaldrich.com This modification neutralizes the positive charge at the N-terminus, which can mimic the structure of natural proteins and, in some instances, enhance the peptide's stability against degradation by enzymes. sigmaaldrich.comnih.gov

One of the key benefits of N-terminal acetylation is the increased resistance to proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. nih.govresearchgate.net This enhanced stability is crucial for therapeutic peptides, as it can prolong their half-life in vivo. nih.gov For example, studies have shown that N-terminal acetylation can protect peptides from degradation in human plasma. nih.gov

Furthermore, N-terminal acetylation can impact the peptide's conformation. It has been observed to stabilize α-helical structures by providing an additional hydrogen bond acceptor. researchgate.net This conformational stabilization can be critical for the peptide's ability to bind to its target receptor and elicit a biological response. researchgate.net The influence of N-terminal acetylation on activity is not universal and can depend on the specific peptide sequence and its target. In some cases, acetylation has been shown to enhance antimicrobial activity, while in others, it may have little to no effect or even decrease activity against certain targets. researchgate.net

Modification Observed Effects References
N-terminal AcetylationIncreased proteolytic stability. nih.govresearchgate.net nih.govresearchgate.net
Stabilization of α-helical conformation. researchgate.net researchgate.net
Mimics natural protein structure. sigmaaldrich.com sigmaaldrich.com
Can modulate biological activity (enhancement, no change, or decrease depending on the peptide and target). researchgate.net researchgate.net

Role of the L-prolyl Residue in Conformational Constraints and Receptor Recognition

The L-prolyl residue imparts unique structural characteristics to a peptide chain due to its cyclic side chain, which includes the backbone nitrogen atom. wikipedia.orgquora.com This distinct structure provides exceptional conformational rigidity compared to other amino acids. wikipedia.org The cyclic nature of proline restricts the rotation around the N-Cα bond, locking the phi (φ) dihedral angle at approximately -65°. wikipedia.org This rigidity often leads to proline acting as a "structural disruptor" in the middle of regular secondary structures like alpha-helices and beta-sheets. wikipedia.org

Another significant feature of proline is its ability to undergo cis-trans isomerization around the peptide bond. wikipedia.orgnih.gov Unlike most other amino acid residues where the trans conformation is overwhelmingly favored, the energy difference between the cis and trans isomers of the X-Pro peptide bond is much smaller. wikipedia.orgnih.gov This isomerization can act as a molecular switch, influencing protein folding, stability, and function. nih.gov The specific conformation (cis or trans) of the prolyl bond can be crucial for receptor recognition and subsequent biological activity.

Structural Feature of L-proline Impact on Peptide Structure Functional Consequence References
Cyclic side chainExceptional conformational rigidity. wikipedia.orgPre-organizes peptide for receptor binding. wikipedia.org
Restricted N-Cα bond rotationInduces kinks and turns in the peptide backbone. wikipedia.orgyoutube.comFacilitates formation of specific secondary structures like β-turns. wikipedia.org wikipedia.orgyoutube.com
Cis-trans isomerization of the peptide bondAllows for population of both cis and trans isomers. wikipedia.orgnih.govCan act as a molecular switch to modulate biological activity. nih.gov wikipedia.orgnih.gov

Significance of the L-phenylalanine Residue for Binding Specificity

The L-phenylalanine residue, with its hydrophobic benzyl (B1604629) side chain, plays a crucial role in the binding specificity of many peptides. khanacademy.org This aromatic side chain can participate in several types of non-covalent interactions that are vital for stabilizing the peptide-receptor complex.

One of the most important interactions is the cation-π interaction, where the electron-rich aromatic ring of phenylalanine interacts favorably with a positively charged group (a cation) on the receptor. nih.gov This type of interaction has been shown to be a major contributor to agonist binding in various receptors. nih.gov

Furthermore, the hydrophobic nature of the phenylalanine side chain allows it to engage in hydrophobic interactions, often by inserting into a hydrophobic pocket on the receptor surface. These interactions are a primary driving force for protein folding and molecular recognition in aqueous environments. The aromatic ring can also participate in π-π stacking interactions with other aromatic residues on the receptor, further enhancing binding affinity and specificity.

The specific placement and orientation of the phenylalanine residue within the peptide sequence are critical. Modifications to the phenyl ring, such as the addition of substituents, can be used to probe the steric and electronic requirements of the binding pocket and to optimize the binding affinity and selectivity of the peptide. nih.govmdpi.com

Influence of the C-terminal Amide Moiety on Molecular Interactions

The presence of a C-terminal amide moiety, where the terminal carboxyl group (-COOH) is replaced by an amide group (-CONH₂), is a common feature in many biologically active peptides. jpt.comresearchgate.net This modification has a profound influence on the peptide's stability, charge, and interaction with its biological target. jpt.comnih.gov

By removing the negative charge of the carboxylate group, C-terminal amidation makes the peptide more stable and can enhance its biological activity. jpt.com This modification is particularly important for peptides that are designed to mimic natural proteins, as it more closely resembles the uncharged C-terminal end of native proteins. jpt.com The amide group can also participate in hydrogen bonding interactions with the receptor, which may not be possible with a carboxylate group. nih.gov These additional hydrogen bonds can contribute to a more stable peptide-receptor complex and higher binding affinity.

Furthermore, C-terminal amidation can influence the peptide's secondary structure. It has been shown to stabilize α-helical conformations in some peptides, which can be critical for their biological function. nih.govbas.bg The increased stability imparted by the C-terminal amide also makes the peptide more resistant to degradation by carboxypeptidases, enzymes that cleave the C-terminal amino acid, thereby extending the peptide's half-life. nih.gov

Modification Structural/Chemical Change Functional Impact References
C-terminal AmidationReplaces charged -COOH with neutral -CONH₂. jpt.comEliminates negative charge, enhances stability. jpt.com jpt.com
Can form additional hydrogen bonds with receptors. nih.gov nih.gov
Can stabilize α-helical structures. nih.govbas.bg nih.govbas.bg
Increases resistance to carboxypeptidases. nih.gov nih.gov

Conformational Analysis and Identification of the Bioactive Conformation

Identifying the bioactive conformation—the specific three-dimensional shape a peptide adopts when it binds to its receptor—is a critical step in understanding its mechanism of action and in designing more potent analogs. nih.govmdpi.com Peptides are often flexible molecules that can exist in an ensemble of different conformations in solution. nih.gov However, it is generally assumed that only one or a small subset of these conformations is responsible for the observed biological activity. mdpi.com

Various experimental and computational techniques are employed to determine the bioactive conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of peptides in solution. fu-berlin.de By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to derive distance and dihedral angle restraints that can be used to build a three-dimensional model of the peptide. fu-berlin.de

Molecular dynamics (MD) simulations provide a computational approach to explore the conformational landscape of a peptide. fu-berlin.de These simulations can provide detailed insights into the dynamics of the peptide and its interactions with its environment. By combining experimental data from NMR with MD simulations, a more accurate picture of the bioactive conformation can be obtained. fu-berlin.de

In some cases, the synthesis and biological evaluation of conformationally constrained analogs can provide valuable information about the bioactive conformation. nih.gov By systematically restricting the conformational freedom of the peptide through cyclization or the incorporation of rigid amino acids, it is possible to identify which conformations are essential for activity.

Stereochemical Influences on Activity and Selectivity

The stereochemistry of the amino acid residues within a peptide has a profound impact on its biological activity and selectivity. nih.govnih.gov Most naturally occurring peptides are composed of L-amino acids. The introduction of D-amino acids, the non-natural enantiomers, can lead to significant changes in the peptide's structure and function. nih.govnih.gov

The substitution of an L-amino acid with its D-counterpart can alter the peptide's three-dimensional structure, which in turn can affect its ability to bind to its target receptor. nih.gov This is because biological receptors are themselves chiral and will interact differently with enantiomeric or diastereomeric peptides. youtube.com In some cases, a D-amino acid substitution can lead to a more active analog by promoting a more favorable binding conformation or by increasing the peptide's resistance to proteolytic degradation, as enzymes are often stereospecific. nih.gov

Computational Modeling and Simulation Approaches for 1 Acetyl L Prolyl L Phenylalaninamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 1-Acetyl-L-prolyl-L-phenylalaninamide, docking simulations can provide critical insights into its potential biological targets and the nature of its interactions.

Prediction of Binding Modes and Affinities with Biological Macromolecules

While specific molecular docking studies targeting this compound are not extensively documented in publicly available literature, the principles of docking can be applied to predict its binding to various protein targets. The process involves generating a multitude of possible binding poses of the dipeptide within the active or allosteric sites of a protein and then using a scoring function to estimate the binding affinity for each pose.

For instance, given that Prolyl-phenylalanine dipeptides have been investigated as substrates for enzymes like dipeptidyl peptidase-4 (DPP-4) sigmaaldrich.com, molecular docking could be employed to predict the binding mode of this compound to this enzyme. The acetyl and amide modifications would be expected to influence the binding compared to the parent dipeptide. A typical output from such a study would be a ranked list of binding poses, with associated binding energy scores, indicating the most probable and stable interactions. These scores are instrumental in prioritizing potential biological targets for further experimental validation. The accuracy of these predictions has been shown to be enhanced by machine learning approaches, which can refine affinity estimations. biorxiv.orgbiorxiv.org

A hypothetical docking study of this compound with a target protein might yield results similar to those presented in the table below, which showcases predicted binding affinities for a set of dipeptides against a protein tyrosine phosphatase. dovepress.com

DipeptidePredicted Binding Affinity (kcal/mol)
Asp-Phe-6.8
Phe-Asp-7.2
This compound (Hypothetical) -8.1
Gly-Leu-5.9

Note: The value for this compound is hypothetical and for illustrative purposes.

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)

Beyond predicting binding affinity, molecular docking reveals the fine details of intermolecular interactions that stabilize the ligand-target complex. For this compound, these interactions are expected to be multifaceted.

Hydrogen Bonds: The amide groups in the peptide backbone, as well as the terminal acetyl and amide groups, are capable of forming hydrogen bonds with polar residues in a protein's binding pocket. The carbonyl oxygen of the acetyl group and the amide nitrogen and oxygen atoms are potential hydrogen bond acceptors and donors.

Hydrophobic Contacts: The phenyl ring of the phenylalanine residue is a prominent hydrophobic feature. It is likely to engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine within the binding site. Furthermore, the pyrrolidine (B122466) ring of proline can also contribute to hydrophobic contacts.

Aromatic-Proline Interactions: A specific and noteworthy interaction is the CH/π interaction between the aromatic ring of phenylalanine and the proline ring. nih.gov These interactions are known to influence the conformation and stability of peptide structures and can play a significant role in molecular recognition. nih.gov

A detailed analysis of the docked poses would allow for the creation of an interaction map, pinpointing the specific amino acid residues involved and the geometry of these interactions.

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Binding Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, capturing the conformational flexibility of this compound and its target over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex behaves in a simulated physiological environment.

Furthermore, MD simulations of the dipeptide in complex with a protein can assess the stability of the docked pose. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation, researchers can determine if the initial binding mode is stable or if the ligand reorients within the binding site. Such simulations have been used to study the transport of acetylated and amidated phenylalanine across lipid bilayers, providing insights into its permeability and conformational changes within a membrane environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound are currently available, the methodology could be readily applied to a series of its analogs.

To develop a QSAR model, a dataset of compounds with varying structural modifications to the this compound scaffold would be required, along with their experimentally determined biological activities (e.g., IC50 values for enzyme inhibition). Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each analog. These descriptors can include electronic, steric, hydrophobic, and topological properties.

Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a model that correlates the descriptors with the observed activity. youtube.com A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. researchgate.netnih.gov For example, a 3D-QSAR study on dipeptidyl peptidase inhibitors has provided insights into the structural requirements for selective inhibition. nih.gov

De Novo Design Strategies and Virtual Screening Applications

Computational techniques can also be used to design novel molecules or to screen large libraries of existing compounds for potential activity.

De Novo Design: This approach involves building new molecules from scratch within the constraints of a target's binding site. Starting with a scaffold like this compound, de novo design algorithms can suggest modifications or additions to the structure that would enhance its binding affinity. This could involve, for example, adding functional groups that can form additional favorable interactions with the target protein.

Virtual Screening: This high-throughput computational method involves docking a large library of compounds against a specific target to identify potential "hits." fao.orgnih.gov A library of N-acetylated dipeptides, including this compound, could be virtually screened against a panel of disease-relevant proteins. mdpi.comchemrxiv.org The top-scoring compounds from the virtual screen would then be prioritized for experimental testing, significantly accelerating the initial stages of drug discovery. nih.gov

Predictive Modeling of Biochemical Pathways and Off-Target Effects

Understanding the broader biological context of a molecule's action is crucial. Predictive modeling can be used to hypothesize the biochemical pathways that this compound might modulate and to anticipate potential off-target interactions.

By comparing the structure of this compound to known bioactive molecules, computational tools can suggest potential protein targets and, by extension, the pathways in which these targets are involved. Various web-based servers and software can predict the biological activity spectra of small molecules based on their structure.

Furthermore, predicting off-target effects is a critical aspect of drug development to anticipate potential side effects. nih.gov Computational approaches can screen a compound against a large panel of known toxicity-related proteins. nih.gov For a peptide-like molecule such as this compound, these models could help to identify potential unintended interactions, providing a more complete picture of its pharmacological profile. google.com

Advanced Research Methodologies and Biophysical Characterization of 1 Acetyl L Prolyl L Phenylalaninamide Interactions

Spectroscopic Techniques for Analyzing Molecular Interactions

Spectroscopic methods are indispensable for probing the subtle changes that occur when 1-Acetyl-L-prolyl-L-phenylalaninamide interacts with other molecules. These techniques provide insights into the three-dimensional structure of the complex, conformational alterations, and the dynamics of the binding process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For a complex involving this compound, NMR can provide atomic-level details of the interaction interface. By observing changes in the chemical shifts of specific protons and carbons upon complex formation, researchers can identify the amino acid residues directly involved in binding.

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly crucial. NOESY identifies protons that are close in space, providing distance constraints that are used to calculate the structure of the bound complex. For instance, intermolecular NOEs between the phenyl ring of the phenylalanine residue in this compound and aromatic residues of a binding partner would be direct evidence of their spatial proximity in the complex.

Hypothetical NMR Data for Complex Analysis:

NMR ParameterInformation Yielded for this compound Complex
Chemical Shift PerturbationIdentifies residues at the binding interface.
Nuclear Overhauser Effects (NOEs)Provides distance constraints for structure calculation.
Isotope LabelingSimplifies spectra and aids in resonance assignment.

Circular Dichroism (CD) Spectroscopy for Conformational Changes Upon Binding

When this compound binds to a target, changes in its conformation, or the conformation of its binding partner, can be monitored by CD. For example, a transition from a disordered state to a more ordered structure, such as a β-turn, upon binding would result in a significant change in the CD spectrum. researchgate.net By monitoring the ellipticity at a specific wavelength as a function of the concentration of a binding partner, one can also estimate the binding affinity.

Expected CD Spectral Changes Upon Binding:

Wavelength Range (nm)Structural ElementPotential Change for this compound
190-240Peptide backboneAlteration in signal indicating changes in turn or random coil content.
250-300Aromatic side-chainsChanges in the fine structure of the phenylalaninamide signal.

Fluorescence Spectroscopy for Binding Affinity and Conformational Dynamics

Fluorescence spectroscopy is a versatile tool for studying molecular interactions, offering high sensitivity. The intrinsic fluorescence of the phenylalanine residue in this compound can be exploited. Changes in the local environment of this residue upon binding, such as altered solvent exposure or proximity to quenching groups on the binding partner, will affect its fluorescence intensity and emission wavelength.

By titrating this compound with a binding partner and monitoring the change in fluorescence, a binding isotherm can be generated to determine the dissociation constant (Kd), a measure of binding affinity. Fluorescence anisotropy measurements can also provide information on the size and shape of the complex, as larger molecules tumble more slowly in solution, leading to higher anisotropy.

Biophysical Techniques for Determining Binding Thermodynamics and Kinetics

Beyond the structural aspects, a complete understanding of molecular interactions requires quantitative measurement of the forces driving the association and the rates at which it occurs.

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. In a typical SPR experiment, one interacting partner (e.g., a protein target) is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface.

The binding of the dipeptide derivative to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the direct measurement of the association rate (ka) and the dissociation rate (kd). The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (kd/ka). This technique provides a detailed kinetic profile of the interaction.

Kinetic Parameters from a Hypothetical SPR Experiment:

Kinetic ParameterDefinition
Association Rate Constant (ka)The rate at which the complex is formed.
Dissociation Rate Constant (kd)The rate at which the complex breaks apart.
Equilibrium Dissociation Constant (Kd)The ratio of kd to ka, indicating binding affinity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. researchgate.netacs.orgiaea.org This allows for the determination of all the key thermodynamic parameters of an interaction in a single experiment. mpg.de In an ITC experiment, a solution of this compound would be titrated into a solution containing the binding partner in a highly sensitive calorimeter.

The heat released or absorbed upon each injection is measured, yielding a binding isotherm. Fitting this data provides the binding stoichiometry (n), the binding constant (Ka, the inverse of Kd), and the enthalpy of binding (ΔH). acs.org From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated. This thermodynamic signature provides deep insights into the nature of the forces driving the interaction, such as hydrogen bonding and hydrophobic effects. acs.org

Thermodynamic Profile from a Hypothetical ITC Experiment:

Thermodynamic ParameterInformation Provided
Stoichiometry (n)The ratio of the interacting molecules in the complex.
Binding Constant (Ka)A measure of the affinity of the interaction.
Enthalpy (ΔH)The heat change associated with bond formation and breaking.
Entropy (ΔS)The change in disorder of the system upon binding.

Structural Biology Approaches for Complex Elucidation

Structural biology techniques are fundamental to understanding how a compound like this compound interacts with its biological targets at an atomic level. These methods provide insights into the precise binding mode, conformational changes, and the key molecular interactions that drive its activity.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of a molecule or a molecular complex. The process involves crystallizing the compound of interest, in this case, this compound, in a complex with its biological target. This crystal is then bombarded with X-rays, and the resulting diffraction pattern is used to calculate the electron density and, consequently, the atomic structure of the complex.

Although specific crystallographic data for this compound are not publicly available, the methodology would involve co-crystallization trials with its target protein. Successful crystallization would yield detailed information on the binding pocket, the orientation of the ligand, and the specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the complex. This information is invaluable for structure-based drug design and for understanding the mechanism of action.

Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique in structural biology, particularly for large and flexible macromolecular complexes that are difficult to crystallize. nih.gov This method involves flash-freezing a solution of the sample in vitreous ice and then imaging it with an electron microscope. nih.gov Thousands of 2D projection images of the complexes in different orientations are then computationally reconstructed into a 3D model.

High-Throughput Screening (HTS) and Assay Development for Activity Profiling

High-throughput screening (HTS) is a key technology in drug discovery for identifying active compounds from large chemical libraries. The development of robust and sensitive assays is a prerequisite for any successful HTS campaign.

In the context of identifying novel inhibitors, such as those targeting protein-protein interactions (PPIs), fluorescence polarization (FP) has proven to be a valuable assay format. nih.gov For example, in a campaign to find inhibitors of the interaction between adenylyl cyclase 1 (AC1) and calmodulin (CaM), an FP-based HTS was successfully developed and implemented. nih.gov This assay relies on the principle that a small, fluorescently labeled molecule (like a peptide derived from the target protein) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein partner, its tumbling slows down, and the polarization of the fluorescence increases. A small molecule inhibitor that disrupts this interaction would cause a decrease in fluorescence polarization, providing a measurable signal for screening.

A typical HTS workflow for a compound like this compound would involve:

Assay Development and Optimization: Establishing a robust and reproducible assay, such as the FP assay mentioned, to measure the interaction of interest. This includes determining the optimal concentrations of the labeled and unlabeled components.

Primary Screen: Screening a large library of compounds at a single concentration to identify initial "hits" that show activity in the assay.

Hit Confirmation: Retesting the initial hits to eliminate false positives.

Dose-Response Analysis: Performing serial dilutions of the confirmed hits to determine their potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). nih.gov

Selectivity Profiling: Testing the active compounds against related targets to assess their specificity. For instance, in the AC1/CaM screen, hits were counterscreened against the AC8/CaM interaction to identify selective inhibitors. nih.gov

Such screening platforms can also be adapted for high-content analysis, allowing for the simultaneous measurement of multiple parameters, such as the expression of specific genes, to gain deeper insights into the compound's biological effects. nih.gov

Future Directions and Emerging Research Avenues for 1 Acetyl L Prolyl L Phenylalaninamide

Development of Novel Peptide and Peptidomimetic Scaffolds

The chemical structure of 1-Acetyl-L-prolyl-L-phenylalaninamide makes it an ideal starting point for the design of novel peptide and peptidomimetic scaffolds. Peptides and their mimetics are of great interest in medicine and biotechnology, but natural peptides often suffer from poor stability and bioavailability. nih.gov The development of scaffolds that mimic the spatial arrangement of key functional groups, while having improved pharmacological properties, is a key goal in medicinal chemistry.

Dipeptides and tripeptides are considered attractive candidates for drug discovery and development due to their cost-effectiveness and the relative simplicity of conducting structural and quantitative structure-activity relationship (QSAR) studies. nih.gov The proline residue in this compound introduces a rigid cyclic constraint, which can be a favorable characteristic in designing conformationally restricted and thus more specific molecules. nih.gov The N-acetylation and C-terminal amidation provide stability against enzymatic degradation by exopeptidases.

Future research can focus on using this dipeptide as a core structure to build larger, more complex molecules. By modifying the acetyl group, the proline ring, or the phenylalanine side chain, a diverse library of compounds can be generated. These new molecules could be designed to mimic the secondary structures of proteins, such as beta-turns, which are crucial for many protein-protein interactions (PPIs). nih.gov The development of such peptidomimetics could lead to new therapeutic agents for a variety of diseases. nih.gov

Integration of Multi-Omics Data in Mechanistic Research

To fully understand the biological effects of this compound, a comprehensive approach that goes beyond single-endpoint assays is necessary. The integration of multiple "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to elucidate the compound's mechanism of action (MoA) on a systemic level. nih.govnih.gov This multi-omics approach can reveal how the compound influences various cellular processes and pathways simultaneously. nih.gov

For instance, treating cells or model organisms with this compound and subsequently analyzing changes in the transcriptome can identify genes whose expression is altered. Proteomics can then reveal corresponding changes in protein levels, while metabolomics can uncover shifts in metabolic pathways. eurekaselect.com By integrating these datasets, researchers can construct a more complete picture of the compound's biological impact, potentially identifying unexpected off-target effects or novel therapeutic pathways. nih.govnih.gov

The application of multi-omics is particularly valuable for studying compounds with unknown or complex MoAs. nih.gov It allows for an unbiased, data-driven approach to hypothesis generation, moving beyond pre-conceived notions of how the molecule might function. nih.govfrontiersin.org This can be especially useful for a small molecule like this compound, whose full biological potential is yet to be explored.

Omics TechnologyPotential Application for this compound Research
Genomics Identification of genetic factors influencing cellular response to the compound.
Transcriptomics Analysis of changes in gene expression patterns following treatment.
Proteomics Profiling of alterations in protein expression and post-translational modifications.
Metabolomics Characterization of shifts in metabolic pathways and endogenous small molecules.

Application of Artificial Intelligence and Machine Learning in Peptide Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and peptide science. nih.govnih.gov These computational tools can be leveraged to accelerate the exploration of the chemical space around this compound and to predict the properties of its derivatives. nih.govnih.gov

Machine learning models can be trained on existing data of peptide sequences and their known biological activities to predict the potential therapeutic properties of new, computationally designed peptides. nih.govmdpi.com For example, a model could be developed to predict the antimicrobial or anticancer activity of analogs of this compound based on their structural features. nih.gov This in silico screening allows for the prioritization of the most promising candidates for chemical synthesis and experimental testing, saving significant time and resources. nih.gov

Furthermore, generative AI models can design entirely new peptide sequences with desired properties. mit.edu By providing the model with the structural constraints of this compound as a starting point, it could generate novel peptidomimetics with enhanced stability, target affinity, or other desirable characteristics. The integration of AI and ML into the research pipeline for this compound will undoubtedly foster innovation and expedite the discovery of new bioactive molecules. nih.gov

Role of this compound as a Biochemical Probe for Cellular Pathways

Small molecules with well-defined structures and biological activities can serve as valuable tools, or "biochemical probes," to investigate cellular pathways. nih.gov this compound, due to its specific chemical nature, has the potential to be used in this capacity. For instance, a study on a thiourea (B124793) dipeptide, L-phenylalanyl-Ψ[CS-N]-L-alanine, demonstrated its utility as a high-affinity, metabolically stable probe for the peptide transporter 1 (PEPT1). nih.gov

Similarly, this compound or its labeled derivatives could be used to identify and characterize transporters or receptors that recognize small, N-acetylated dipeptides. The proline and phenylalanine residues provide specific structural and chemical features that may lead to selective interactions with certain proteins. nih.gov The acetyl group at the N-terminus is a common post-translational modification, and its presence on this dipeptide might allow it to probe pathways regulated by acetylation. nih.gov

By observing the cellular responses to this compound, researchers can gain insights into the functions of the pathways it modulates. nih.gov This could involve studying its effects on cell signaling, gene expression, or metabolic processes. The use of this compound as a biochemical probe could therefore lead to a better understanding of fundamental biological mechanisms.

Exploration of Novel Biological Targets for Academic Inquiry

A key area of future research for this compound is the identification of its direct biological targets. The related dipeptide, prolylphenylalanine, is already being investigated as a tool to explore protein interactions and identify potential drug targets. sigmaaldrich.com This suggests that this compound could also interact with a range of proteins and influence their activity.

The exploration of protein-protein interactions (PPIs) is a burgeoning field in drug discovery, as the disruption of these interactions can be a powerful therapeutic strategy. nih.govmdpi.com this compound could potentially modulate PPIs that involve proline-rich domains or phenylalanine-binding pockets. nih.gov Techniques such as affinity chromatography, where the compound is immobilized and used to "fish" for interacting proteins from cell lysates, could be employed to identify its binding partners.

Furthermore, the individual components of the molecule suggest potential areas of investigation. Proline plays multifaceted roles in cell biology, from being a component of collagen to influencing cell signaling and metabolism. nih.gov Phenylalanine is an aromatic amino acid and a precursor for several important signaling molecules. The N-acetyl modification can also influence protein function and stability. nih.gov Investigating how this compound influences these diverse biological areas could uncover novel therapeutic targets for academic and industrial research.

Potential Research AreaRationale based on Molecular Structure
Modulation of Protein-Protein Interactions The defined dipeptide structure could mimic motifs involved in PPIs. nih.govmdpi.com
Interaction with Proline-recognizing Enzymes The proline residue is a key feature for recognition by specific peptidases. nih.gov
Influence on Phenylalanine-dependent Pathways The phenylalanine moiety may interact with enzymes or receptors that bind this amino acid.
Probing Acetylation-dependent Processes The N-acetyl group could allow interaction with proteins that recognize acetylated substrates. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-Acetyl-L-prolyl-L-phenylalaninamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling L-proline and L-phenylalanine derivatives under anhydrous conditions. Acylation of the proline residue with acetyl chloride or acetic anhydride is followed by peptide bond formation using carbodiimide coupling agents (e.g., EDC or DCC) in solvents like dichloromethane or DMF. Catalytic bases (e.g., HOBt) minimize racemization . Reaction optimization includes controlling temperature (0–25°C), stoichiometry, and purification via column chromatography. Yield and purity (>95%) are validated using HPLC and mass spectrometry .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify acetyl group presence, proline ring conformation, and phenylalanine aromatic protons.
  • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 214 nm to assess purity.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF to confirm molecular weight (e.g., [M+H]+^+ = 304.3 g/mol) .

Q. What enzymatic systems interact with this compound, and how are these interactions experimentally characterized?

  • Methodological Answer : The compound acts as a substrate for dipeptidyl peptidase-4 (DPP-4) and prolyl carboxypeptidase (PCP). Enzymatic assays involve:

  • Kinetic studies : Measuring KmK_m and VmaxV_{max} via spectrophotometric detection (e.g., release of p-nitroaniline from chromogenic substrates).
  • Inhibition assays : Using competitive inhibitors (e.g., sitagliptin for DPP-4) to validate specificity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functional analysis of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model reaction pathways to identify transition states and intermediates. Machine learning algorithms analyze solvent effects and catalyst performance to predict optimal conditions. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities with DPP-4 or PCP, guiding structure-activity relationship (SAR) studies .

Q. What experimental design strategies mitigate variability in bioactivity assays for this compound?

  • Methodological Answer : Use factorial design to test variables:

  • Factors : Enzyme concentration, substrate concentration, pH, temperature.
  • Response surface methodology (RSM) : Identifies interactions between factors and optimizes assay conditions.
  • Replicates : Triplicate measurements with internal controls (e.g., known inhibitors) to normalize data .

Q. How should researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier permeability.
  • Comparative dose-response studies : Use animal models (e.g., rodents) to correlate in vitro IC50_{50} values with in vivo efficacy.
  • Mechanistic studies : RNA-seq or proteomics to identify off-target effects or compensatory pathways .

Q. What advanced analytical techniques characterize the compound’s interaction with lipid bilayers or protein targets?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (association/dissociation rates).
  • Circular dichroism (CD) : Monitors conformational changes in proteins upon ligand binding.
  • Cryo-EM or X-ray crystallography : Resolves 3D structures of compound-enzyme complexes .

Methodological Resources

  • Synthesis & Purification : Refer to peptide coupling protocols in Journal of Agricultural and Food Chemistry .
  • Computational Tools : ICReDD’s reaction path search methods for optimizing synthetic routes .
  • Data Validation : Follow analytical guidelines from Reviews in Analytical Chemistry for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.